

commercial availability of "4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid"

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Compound of Interest

Compound Name: 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

Cat. No.: B567942

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Technical Guide: 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid, a fluorinated organoboron compound, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique structural features, particularly the difluoromethyl group, can impart desirable physicochemical properties to target molecules, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. This technical guide provides an in-depth overview of the commercial availability, key properties, and potential applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.

Commercial Availability and Physicochemical Properties

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is available from a select number of specialized chemical suppliers. While a comprehensive public Certificate of Analysis (CoA) with detailed quantitative data is not readily available, the following table summarizes the key physicochemical properties gathered from supplier information and chemical databases.

Property	Value	Source
CAS Number	1256345-83-1	Supplier Catalogues
Molecular Formula	C ₁₀ H ₁₁ BF ₂ O ₄	Supplier Catalogues
Molecular Weight	244.00 g/mol	Supplier Catalogues
Appearance	White to off-white solid (presumed)	General knowledge of similar compounds
Purity	>95% (typical)	General supplier specifications
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO (presumed)	General knowledge of similar compounds
Melting Point	Not publicly available	-

Note: The purity and solubility are presumed based on typical specifications for similar research chemicals. It is highly recommended to obtain a lot-specific Certificate of Analysis from the supplier for precise quantitative data.

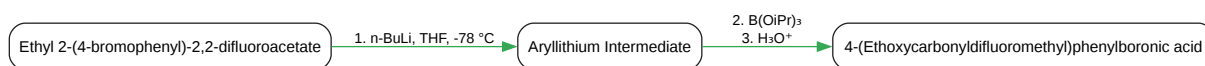
Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** is not readily found in the public domain. However, a plausible synthetic route can be inferred from established organometallic chemistry principles. The most likely precursor is ethyl 2-(4-bromophenyl)-2,2-difluoroacetate (CAS 1004305-97-8)[1][2].

Inferred Synthesis of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

The synthesis would likely proceed via a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent hydrolysis.

Reaction Scheme:



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Caption: Inferred synthetic pathway to the target compound.

Detailed Experimental Protocol (Representative):

- **Step 1: Lithiation.** To a solution of ethyl 2-(4-bromophenyl)-2,2-difluoroacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours.
- **Step 2: Borylation.** Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.
- **Step 3: Hydrolysis and Work-up.** The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Step 4: Purification.** The crude product is purified by column chromatography on silica gel or by recrystallization to yield **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

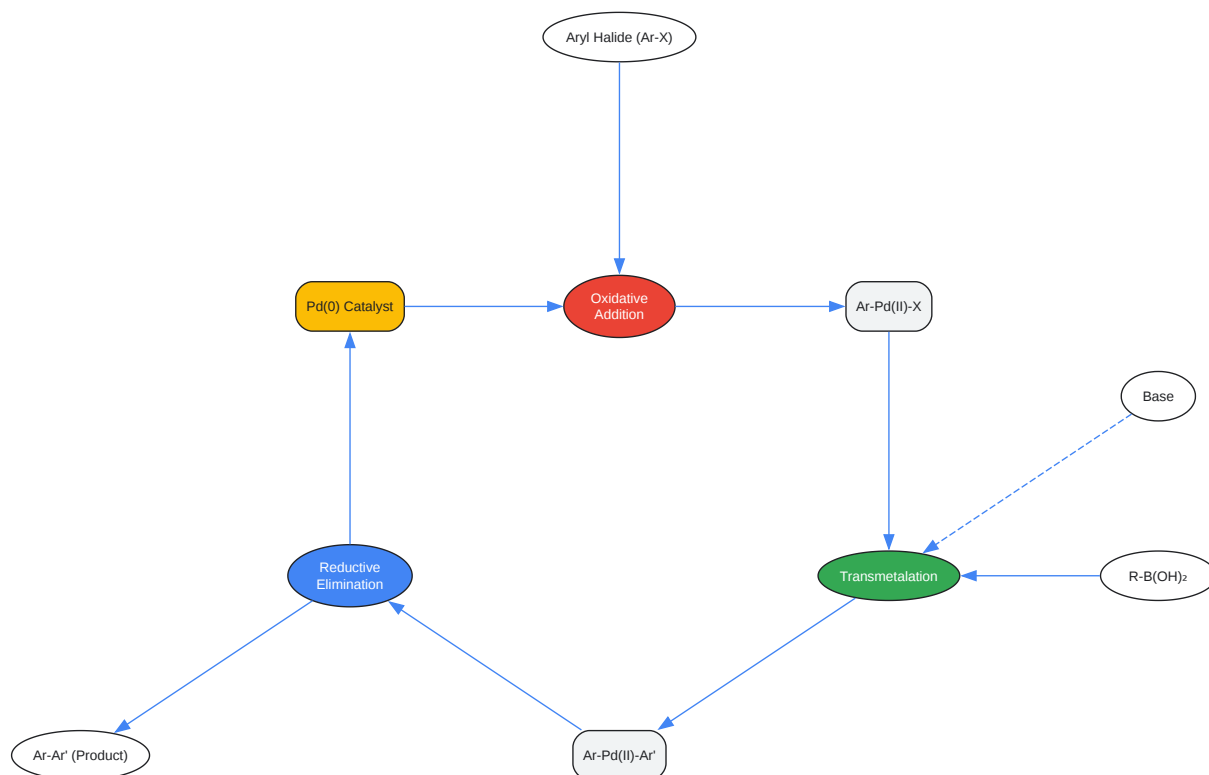
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is an excellent candidate for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

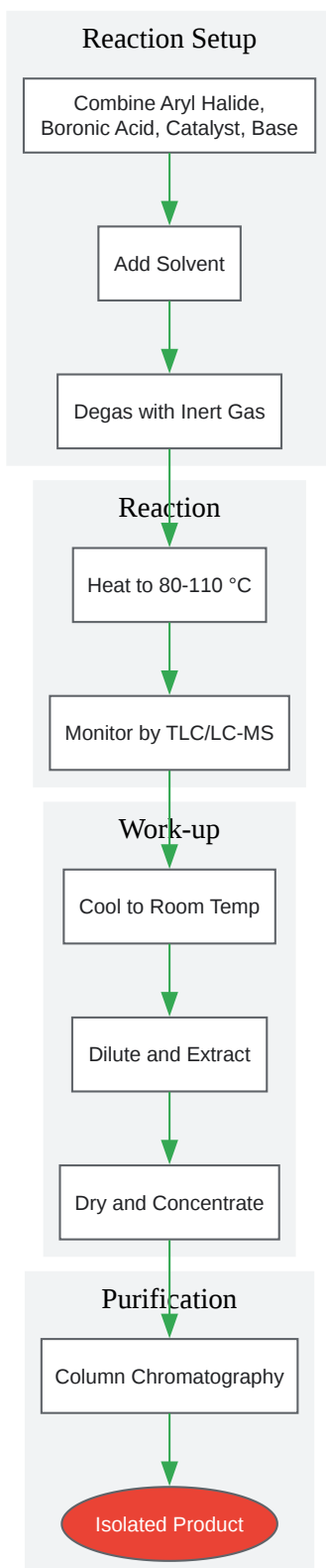
General Experimental Protocol for Suzuki-Miyaura Coupling:

- **Reaction Setup:** In a reaction vessel, combine the aryl halide (1.0 eq), **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** (1.2-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).
- **Solvent:** Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.
- **Reaction Conditions:** The reaction mixture is degassed with an inert gas (argon or nitrogen) and then heated to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- **Purification:** The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Signaling Pathways and Logical Relationships

As of the current literature, there are no specific signaling pathways that have been explicitly reported to involve **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid**. However, the primary utility of this compound lies in its application in synthetic chemistry, particularly the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle of this reaction represents a critical logical relationship for understanding its application.





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References

- 1. Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate [oakwoodchemical.com]
- 2. Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | C₁₀H₉BrF₂O₂ | CID 46220010 - PubChem [pubchem.ncbi.nlm.nih.gov]
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